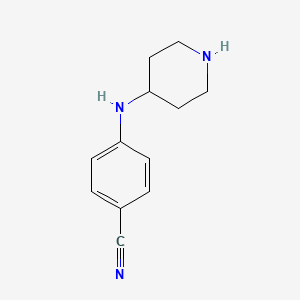

4-(Piperidin-4-ylamino)benzonitrile

Description

Contextual Significance of Nitrile- and Piperidine-Containing Scaffolds in Modern Organic and Materials Chemistry

Nitrile-containing compounds, particularly benzonitriles, are highly valued in organic synthesis due to the versatility of the nitrile group. google.com This functional group can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles crucial intermediates in the preparation of complex molecules. google.comwikipedia.orgatamankimya.com Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of dyes and specialty resins. atamankimya.comgoogle.com For instance, benzonitrile (B105546) itself is a precursor to the resin benzoguanamine (B160333) and serves as a useful solvent and ligand in organometallic chemistry. wikipedia.orgatamankimya.com

Similarly, the piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids. wikipedia.orgnih.gov Its presence is associated with a wide range of biological activities, and piperidine derivatives have been explored for their potential in treating conditions such as Alzheimer's disease, cancer, and microbial infections. evitachem.comresearchgate.net The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, a critical factor in designing molecules with specific biological targets. nih.gov

The combination of these two scaffolds in a single molecule, as seen in substituted piperidinyl-benzonitriles, creates a powerful platform for the development of new chemical entities with diverse applications.

Overview of the Chemical Landscape of "4-(Piperidin-4-ylamino)benzonitrile"

Chemically, it is an aromatic compound featuring both a nitrile and a secondary amine attached to a piperidine ring. This structure provides multiple sites for chemical modification, making it a versatile intermediate for creating a library of related compounds. The existing research landscape points to its utility as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Chemical Properties and Research Data

The fundamental properties of "this compound" are crucial for its application in scientific research. Below is a table summarizing its key chemical identifiers and computed properties.

| Property | Value |

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| CAS Number | 923565-71-3 guidechem.com |

| Topological Polar Surface Area | 47.8 Ų guidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

This data is based on computational models and provides an estimate of the compound's physicochemical properties.

Synthesis and Chemical Reactions

The synthesis of "this compound" and related structures typically involves standard organic chemistry reactions. One common approach is the nucleophilic aromatic substitution of a suitable fluorobenzonitrile with 4-aminopiperidine.

A related synthesis for a similar compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, involves the reaction of 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile (B33359) in DMSO at reflux. nih.gov This suggests that a parallel strategy could be employed for the synthesis of this compound.

The reactivity of this compound is centered around its functional groups: the nitrile, the secondary amine, and the piperidine nitrogen. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The secondary amine can be acylated, alkylated, or participate in coupling reactions. The piperidine nitrogen, being basic, can be protonated to form salts or can also be functionalized.

Applications in Scientific Research

While specific, direct research applications for "this compound" are not extensively documented in publicly available literature, the broader class of piperidinyl-benzonitrile derivatives has shown significant promise in various research areas. These compounds are frequently utilized as key intermediates in the synthesis of molecules with potential therapeutic applications.

For example, derivatives of piperidinyl-benzonitrile have been investigated as:

Anticancer Agents: Compounds with a similar structural motif have been explored for their ability to influence pathways involved in cancer progression.

Kinase Inhibitors: The scaffold is a common feature in molecules designed to inhibit specific kinases, which are crucial targets in cancer therapy and other diseases.

Nicotinic Acetylcholine Receptor (nAChR) Modulators: These receptors are involved in various neurological processes, and piperidinyl-benzonitrile derivatives have been synthesized to study their interaction with these targets.

Antimalarial Agents: The structural framework has been used as a starting point for the development of new compounds with activity against malaria. nih.gov

The research on related compounds, such as 3-(Piperidin-4-ylamino)benzonitrile, highlights its use as a building block for more complex molecules in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-4-ylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14-15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMWPCOTSHAYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Piperidin 4 Ylamino Benzonitrile

Retrosynthetic Analysis and Key Disconnections in the Target Molecule

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(piperidin-4-ylamino)benzonitrile, the primary disconnection point is the C-N bond between the benzonitrile (B105546) ring and the piperidine (B6355638) nitrogen. This disconnection suggests two principal synthetic pathways:

Pathway A: Nucleophilic Substitution or Palladium-Catalyzed Coupling. This approach involves the formation of the aryl-nitrogen bond. The synthons for this disconnection are a substituted benzonitrile electrophile and a piperidine nucleophile.

Pathway B: Reductive Amination. This strategy focuses on the formation of the piperidine ring's C-N bond. The key synthons are a substituted aniline (B41778) and a piperidin-4-one derivative.

These disconnections form the basis for the established synthetic routes discussed in the following sections.

Established Synthetic Routes and Mechanistic Investigations

Several established synthetic methodologies can be employed to construct this compound, each with its own mechanistic characteristics and practical considerations.

Nucleophilic Substitution Approaches (e.g., SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-amine bonds. In the context of synthesizing this compound, this would typically involve the reaction of an activated aryl halide, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile (B146240), with 4-aminopiperidine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The presence of the electron-withdrawing nitrile group (-CN) in the para position is crucial as it stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the substitution.

A general representation of this approach involves heating a solution of 4-fluorobenzonitrile and 4-aminopiperidine, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), sometimes in the presence of a base to deprotonate the amine and enhance its nucleophilicity.

While conceptually straightforward, SNAr reactions can sometimes require harsh conditions, such as high temperatures, which may not be compatible with sensitive functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, often under milder conditions than traditional methods like SNAr. wikipedia.org This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of this compound by coupling an aryl halide (or triflate) with 4-aminopiperidine. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction. A variety of phosphine-based ligands have been developed to facilitate these couplings, with bulky, electron-rich ligands often providing the best results.

Reductive Amination Strategies

Reductive amination offers an alternative disconnection strategy, forming the bond between the piperidine ring and the amino group. This two-step, one-pot process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would entail the reaction between 4-aminobenzonitrile (B131773) and a protected piperidin-4-one, such as N-Boc-4-piperidone. The initial condensation forms an enamine or iminium ion, which is then reduced using a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.gov The Boc protecting group can then be removed under acidic conditions to yield the final product. This method is advantageous as it often proceeds under mild conditions and utilizes readily available starting materials. researchgate.net

Multi-Component and Cascade Reaction Paradigms

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer a highly efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve a variation of the Ugi or Passerini reactions, although this would require significant methodological development.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, could also be envisioned. For example, a carefully designed substrate could undergo an initial intermolecular reaction followed by an intramolecular cyclization to form the piperidine ring and the desired C-N linkage in a single synthetic operation.

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

Optimizing reaction conditions is paramount for developing a practical and efficient synthesis. Key parameters that are often tuned include the catalyst system, base, solvent, temperature, and reaction time.

For Buchwald-Hartwig amination , the optimization of the ligand and base combination is crucial. A study on the coupling of various amines with aryl halides demonstrated the significant impact of the phosphine (B1218219) ligand structure on reaction conversion. kcl.ac.uk For instance, in some cases, XPhos was found to be a superior ligand compared to BINAP or DPEphos. kcl.ac.uk The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed. wuxiapptec.com However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, often requiring higher temperatures or longer reaction times. wuxiapptec.com

The following table illustrates a hypothetical optimization of a Buchwald-Hartwig coupling for the synthesis of this compound from 4-chlorobenzonitrile and N-Boc-4-aminopiperidine.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | LHMDS | THF | 80 | 92 |

| 4 | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 75 |

This is a representative table and does not reflect actual experimental data.

Green Chemistry Principles and Sustainable Synthesis Approaches

The development of environmentally benign synthetic routes for pharmacologically relevant molecules is a cornerstone of modern medicinal chemistry. While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of sustainable synthesis can be applied to its formation by examining the synthesis of its key structural components and analogous compounds. The focus lies on reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency.

One of the primary strategies for a greener synthesis of this compound would involve the use of environmentally friendly solvents. Research into the synthesis of related piperidin-4-one derivatives has shown the efficacy of deep eutectic solvents (DES) as a reaction medium. asianpubs.orgresearchgate.net A deep eutectic solvent comprised of glucose and urea, for instance, has been successfully used to synthesize various piperidin-4-one derivatives with good yields. asianpubs.org These solvents are advantageous due to their low cost, biodegradability, and low toxicity, presenting a significant improvement over conventional volatile organic solvents. Another study highlighted the use of a glucose-choline chloride DES for the preparation of 2,6-diarylpiperidin-4-ones, further demonstrating the potential of DES in synthesizing the piperidine core of the target molecule. researchgate.net

The application of these principles could be envisioned in the synthesis of a piperidin-4-one precursor, which would then be reductively aminated with p-aminobenzonitrile to yield the final product. The use of a DES in the initial cyclization to form the piperidinone ring would align with green chemistry principles.

Furthermore, the synthesis of the benzonitrile portion of the molecule can also be approached from a green chemistry perspective. A patented method for the synthesis of p-aminobenzonitrile involves the ammoxidation of a p-nitrobenzoic acid or p-nitrotoluene substituent in the presence of a catalyst and a second gas (air, oxygen, or an inert gas) in a fluidized bed reactor. google.com This catalytic process, operating at high temperatures, can be more atom-economical and avoid the use of hazardous reducing agents often employed in the reduction of a nitro group to an amine.

The table below outlines potential green chemistry approaches for the synthesis of precursors to this compound, based on findings for related compounds.

| Precursor/Related Compound | Green Chemistry Approach | Key Findings/Advantages |

| Piperidin-4-one Derivatives | Use of Deep Eutectic Solvents (DES) (e.g., glucose-urea, glucose-choline chloride) | Inexpensive and effective reaction medium, environmentally safe, good product yields (68-82%). asianpubs.orgresearchgate.net |

| p-Aminobenzonitrile | Catalytic ammoxidation of p-nitrobenzoic acid or p-nitrotoluene | Utilizes a catalyst in a fluidized bed reactor, potentially more atom-economical and avoids hazardous reagents. google.com |

Advanced Spectroscopic and Structural Elucidation of 4 Piperidin 4 Ylamino Benzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR) for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. For 4-(Piperidin-4-ylamino)benzonitrile, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide comprehensive insights into its molecular framework and conformational dynamics.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the benzonitrile (B105546) and piperidine (B6355638) moieties. Protons on the aromatic ring typically appear as multiplets in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The protons on the piperidine ring exhibit signals in the upfield region. The specific chemical shifts and coupling constants are instrumental in assigning each proton to its precise location within the molecule. For instance, the protons on the carbon adjacent to the nitrogen atoms will be shifted further downfield compared to other piperidine protons due to the deshielding effect of the nitrogen. In some cases, derivatives of similar structures have been analyzed, showing distinct peaks for the different parts of the molecule. rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon of the nitrile group (C≡N) is particularly characteristic, appearing significantly downfield. The aromatic carbons of the benzonitrile ring show signals in the typical aromatic region, while the aliphatic carbons of the piperidine ring are found in the upfield region of the spectrum. The chemical shifts of the piperidine carbons can also provide information about the ring's conformation. rsc.orgresearchgate.netresearchgate.netrsc.org

2D-NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These correlations help to piece together the connectivity of the molecule, confirming the link between the piperidine and benzonitrile units through the amino bridge. rsc.org

Table 1: Representative NMR Data for Benzonitrile and Piperidine Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Benzonitrile) | 7.0 - 8.0 |

| ¹H | Piperidine | 1.5 - 3.5 |

| ¹³C | Nitrile (C≡N) | 110 - 125 |

| ¹³C | Aromatic (Benzonitrile) | 110 - 150 |

| ¹³C | Piperidine | 20 - 60 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Dynamics Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular dynamics of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. A prominent and sharp absorption band is expected in the region of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. researchgate.net The N-H stretching vibration of the secondary amine will appear as a medium to weak band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also typically strong and easily identifiable in the Raman spectrum. Aromatic ring vibrations often give strong Raman signals. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be prominent in the Raman spectrum, offering a more complete picture of the vibrational modes. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The benzonitrile portion of the molecule acts as the primary chromophore.

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) attached to the benzonitrile chromophore will likely cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzonitrile. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The spectrum would typically exhibit a strong absorption band corresponding to the π → π* transition of the aromatic system. researchgate.net

Table 3: Expected UV-Visible Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 300 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. rsc.org This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern: Electron ionization (EI) or other fragmentation techniques will cause the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule could include:

Cleavage of the bond between the piperidine ring and the amino nitrogen.

Loss of the cyano group.

Fragmentation of the piperidine ring itself.

The study of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule. rsc.orgnih.govrsc.orgrsc.orgnsf.gov

Table 4: Predicted Mass Spectrometry Fragments of this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CN]⁺ | Loss of the nitrile group |

| [C₇H₅N₂]⁺ | Benzonitrile-amino fragment |

| [C₅H₁₀N]⁺ | Piperidine fragment |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles.

Conformation: This analysis would reveal the preferred conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the benzonitrile group with respect to the piperidine ring. nih.govnih.govwho.intmdpi.com

Intermolecular Interactions: The crystal packing would show how the molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. The N-H group of the secondary amine can act as a hydrogen bond donor, and the nitrogen of the nitrile group can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded networks in the solid state. nih.govnih.govmdpi.comresearchgate.net

Table 5: Crystallographic Data for a Structurally Similar Compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.090 (2) |

| b (Å) | 11.100 (2) |

| c (Å) | 13.446 (3) |

| β (°) | 100.72 (3) |

| V (ų) | 1479.7 (5) |

| Z | 4 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Piperidin 4 Ylamino Benzonitrile

Density Functional Theory (DFT) Studies of Electronic Structure, Molecular Geometry, and Energetics

Electronic Structure and Energetics: DFT calculations would also provide a detailed picture of the electron density distribution across the molecule. The nitrogen atom of the nitrile group is expected to be a region of high electron density, making it a potential site for electrophilic attack. Conversely, the amino linker and the aromatic ring are likely to be electron-rich and susceptible to electrophilic substitution. The total energy of the optimized structure, along with the energies of various possible conformations, can be calculated to determine their relative stabilities.

Below is a hypothetical data table summarizing the kind of geometric parameters that would be obtained from a DFT optimization of 4-(Piperidin-4-ylamino)benzonitrile.

| Parameter | Predicted Value |

| C≡N Bond Length | ~1.15 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| N-H Bond Length | ~1.01 Å |

| Piperidine (B6355638) C-C Bond Lengths | ~1.53 Å |

| Piperidine C-N Bond Lengths | ~1.47 Å |

| Dihedral Angle (Benzonitrile-Piperidine) | Variable, dependent on conformation |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation of this compound would involve calculating the forces between its atoms and using Newton's laws of motion to simulate their movements.

Conformational Flexibility: MD simulations would reveal the conformational flexibility of the piperidine ring and the rotation around the C-N bond connecting it to the benzonitrile (B105546) group. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with other molecules. The simulations could track the transitions between different chair and boat conformations of the piperidine ring, although the chair conformation is expected to be predominant.

Solvent Effects: The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) to study how they interact with the solute. These simulations can reveal the formation of hydrogen bonds between the solvent and the amino and nitrile groups of the molecule, which can affect its solubility, stability, and reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which can be compared with experimental spectra for identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. ijstr.org These predictions are based on the calculated electron density around each nucleus. For this compound, distinct signals would be predicted for the protons and carbons of the benzonitrile and piperidine rings. For instance, the protons on the aromatic ring would appear in the downfield region (typically 6.5-8.0 ppm), while the piperidine protons would be found in the upfield region.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. nih.gov Key predicted vibrational bands for this compound would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm-1), N-H stretching of the amino group (around 3300-3500 cm-1), C-H stretches of the aromatic and piperidine rings, and C=C stretches of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. ijstr.org The calculations would likely predict π → π* transitions associated with the benzonitrile chromophore. The position of the maximum absorption wavelength (λmax) would be sensitive to the electronic effects of the piperidinylamino substituent.

A hypothetical table of predicted spectroscopic data is provided below.

| Spectroscopy | Predicted Parameter | Predicted Value |

| 1H NMR | Aromatic Protons Chemical Shift (δ) | 6.7 - 7.5 ppm |

| Piperidine Protons Chemical Shift (δ) | 1.5 - 3.5 ppm | |

| Amino Proton Chemical Shift (δ) | Variable | |

| 13C NMR | Nitrile Carbon Chemical Shift (δ) | ~118 ppm |

| Aromatic Carbons Chemical Shift (δ) | 110 - 155 ppm | |

| Piperidine Carbons Chemical Shift (δ) | 30 - 50 ppm | |

| IR | C≡N Stretch (ν) | ~2230 cm-1 |

| N-H Stretch (ν) | ~3400 cm-1 | |

| UV-Vis | λmax (π → π*) | ~280 - 320 nm |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrophilicity/Nucleophilicity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinylamino-substituted benzene (B151609) ring. The LUMO is likely to be centered on the electron-withdrawing benzonitrile portion of the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Electrophilicity/Nucleophilicity Indices: From the HOMO and LUMO energies, various reactivity indices can be calculated. These include electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of the molecule's propensity to act as an electrophile or a nucleophile in chemical reactions.

A table summarizing these conceptual electronic properties is presented below.

| Parameter | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Relatively high energy, localized on the aminobenzene ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Relatively low energy, localized on the benzonitrile moiety. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Moderate gap, suggesting potential for reactivity. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Moderate value, indicating a balance between electrophilic and nucleophilic character. |

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states.

Reaction Mechanism Studies: For example, the synthesis of this compound, which could involve the reaction of 4-fluorobenzonitrile (B33359) with 4-aminopiperidine, could be modeled. Computational studies could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates.

Transition State Analysis: A key aspect of these studies is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined. This provides insight into the reaction kinetics. For instance, in a nucleophilic aromatic substitution reaction to form this compound, the transition state would likely involve the formation of a Meisenheimer-like complex. Kinetic studies of related benzonitrile oxide cycloadditions have utilized computational analysis to support proposed concerted mechanisms. rsc.org While the specific reaction is different, the methodological approach of using computational analysis to probe reaction pathways is transferable.

Chemical Reactivity and Derivatization Strategies of 4 Piperidin 4 Ylamino Benzonitrile

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a primary site for nucleophilic reactions, allowing for extensive derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a diverse range of substituents at this position, significantly altering the molecule's steric and electronic properties.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkylating agents. Common methods involve reaction with alkyl halides (bromides or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Bases such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) are effective. researchgate.net Alternatively, stronger bases like sodium hydride (NaH) can be used to deprotonate the amine prior to the addition of the alkylating agent. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another powerful method for introducing alkyl groups.

A patent for the synthesis of N-substituted piperidine amine-4-pyridine derivatives, which are structurally related to the title compound, describes the alkylation of a piperidine nitrogen with 4-methylsulfonyl benzyl (B1604629) bromide in DMF with potassium carbonate as the base. google.com This exemplifies a typical strategy for introducing substituted benzyl groups at this position.

N-Acylation: Acylation of the piperidine nitrogen is another common transformation, typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction forms an amide bond, which can be used to introduce a variety of functional groups and modulate the basicity of the nitrogen.

| Transformation | Reagent Class | Typical Conditions | Product |

| N-Alkylation | Alkyl Halides (R-X) | K₂CO₃, DMF or NaH, DMF | 4-(1-Alkyl-piperidin-4-ylamino)benzonitrile |

| N-Alkylation | Aldehydes/Ketones | NaBH(OAc)₃, CH₂Cl₂ | 4-(1-Alkyl-piperidin-4-ylamino)benzonitrile |

| N-Acylation | Acyl Chlorides (RCOCl) | Et₃N, CH₂Cl₂ | 4-(1-Acyl-piperidin-4-ylamino)benzonitrile |

| N-Arylation | Aryl Halides (Ar-X) | Pd-catalyst, base (e.g., Buchwald-Hartwig amination) | 4-(1-Aryl-piperidin-4-ylamino)benzonitrile |

Functionalization of the Benzonitrile (B105546) Moiety

The benzonitrile group is a key functional handle that can undergo several important transformations, primarily reduction and participation in cyclization reactions.

Nitrile Reduction: The nitrile group (-C≡N) can be reduced to a primary amine (a benzylamine (B48309) derivative) using a variety of reducing agents. This transformation is valuable for introducing a flexible aminomethyl group, which can serve as a key interaction point in biological targets. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes. thieme-connect.de Catalytic hydrogenation using catalysts like Raney Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere is also a widely used and effective method. researchgate.net More specialized reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been shown to be effective for reducing aromatic nitriles to benzylamines. nih.govorganic-chemistry.org The choice of reagent can be critical to avoid the reduction of other functional groups within the molecule.

| Reducing Agent | Typical Conditions | Product | | --- | --- | --- | --- | | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, followed by aqueous workup | 4-(Aminomethyl)phenyl)(piperidin-4-yl)amine | | Catalytic Hydrogenation (H₂) | Raney Ni, Pd/C, or PtO₂, pressure | 4-(Aminomethyl)phenyl)(piperidin-4-yl)amine | | Diisopropylaminoborane/cat. LiBH₄ | THF, 25°C to reflux | 4-(Aminomethyl)phenyl)(piperidin-4-yl)amine | | Ammonia Borane (NH₃BH₃) | Thermal decomposition | 4-(Aminomethyl)phenyl)(piperidin-4-yl)amine |

Reactions Involving the Secondary Amine Linker

The secondary amine that links the piperidine and phenyl rings is also a reactive site, though its reactivity can be sterically hindered compared to the piperidine nitrogen. It can undergo reactions typical of secondary amines, such as acylation and alkylation. However, achieving selective functionalization at this position in the presence of the more accessible piperidine nitrogen can be a significant synthetic challenge. Protecting the piperidine nitrogen, for instance as a tert-butyloxycarbonyl (Boc) carbamate, is a common strategy to direct reactions to the secondary amine linker.

A classic chemical test that distinguishes primary, secondary, and tertiary amines is the Hinsberg test, which involves reaction with benzenesulfonyl chloride in aqueous base. msu.edu As a secondary amine, this linker would be expected to react to form an insoluble sulfonamide, providing a method for its characterization. msu.edu

Exploration of Cyclization and Ring-Forming Reactions

A critical aspect of the reactivity of 4-(piperidin-4-ylamino)benzonitrile is the ability of the nitrile group to participate in cyclization reactions to form new heterocyclic rings. This strategy is central to its use in synthesizing complex pharmaceutical agents.

For instance, the nitrile group can react with hydrazine (B178648) or substituted hydrazines to form 3-aminopyrazole (B16455) derivatives. This transformation is a key step in the synthesis of several Janus kinase (JAK) inhibitors. nih.gov In this type of reaction, the nitrile carbon is attacked by the terminal nitrogen of hydrazine, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole (B372694) ring. This strategy highlights how the benzonitrile moiety serves not just as a linker but as an active participant in constructing the core scaffolds of medicinally important molecules. While specific studies detailing the cyclization of this compound itself are not prevalent, the use of its derivatives in forming pyrazole rings is a well-established synthetic route in medicinal chemistry. nih.govnih.gov

Applications as a Building Block in Complex Organic Synthesis

The true synthetic value of this compound is realized in its application as a versatile building block for constructing complex, biologically active molecules. Its most notable application is as a key intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases and myeloproliferative neoplasms. nih.gov

A prominent example is the synthesis of Ruxolitinib (INCB018424). In the synthesis of Ruxolitinib, this compound serves as the precursor to the core pyrazolopyrimidine scaffold. The synthesis involves several key steps:

Protection: The piperidine nitrogen is often protected, for example, with a Boc group.

Cyclization: The nitrile group of the protected intermediate is reacted with hydrazine to form a 3-aminopyrazole ring fused to the benzene (B151609) ring.

Further Elaboration: The newly formed aminopyrazole is then reacted with other building blocks to construct the final pyrimidine (B1678525) ring of the pyrazolopyrimidine core.

Deprotection and Final Modification: The protecting group on the piperidine is removed, and the final molecular structure is achieved.

This application demonstrates how the distinct reactive sites on the this compound scaffold are strategically utilized to build a complex drug molecule, making it an indispensable intermediate in pharmaceutical synthesis. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Research

Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Detection Systems

Chromatographic methods are indispensable for the separation and quantification of 4-(Piperidin-4-ylamino)benzonitrile from reaction mixtures, intermediates, and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile compounds like this compound. The selection of the stationary phase (column) and mobile phase is critical for achieving efficient separation.

Reversed-Phase HPLC: This is the most common mode used. Standard C18 columns are often employed for qualitative and quantitative analysis. google.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like a phosphate (B84403) solution. google.com

Mixed-Mode Chromatography: For basic compounds containing amine groups, such as the piperidine (B6355638) moiety, peak tailing can occur on traditional reversed-phase columns due to interactions with residual acidic silanols on the silica (B1680970) support. sielc.com To overcome this, mixed-mode columns, such as Primesep D, can be utilized. These columns possess both hydrophobic chains and basic functional groups that shield the silanols, resulting in improved peak symmetry and efficiency for hydrophobic amines. sielc.com

Chiral Chromatography: To separate enantiomers of related chiral piperidine compounds, specialized chiral columns like the ChromTech CHIRAL-AGP are used, often with a mobile phase of aqueous phosphate buffer and a small amount of an organic modifier like isopropanol. google.com

Detection is commonly performed using a UV detector, as the benzonitrile (B105546) group provides strong chromophores. google.com For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound itself has low volatility, GC analysis can be performed following a derivatization step. For related piperazine (B1678402) compounds, GC analysis is well-established. unodc.org

Methodology: A common GC method involves a capillary column with a stationary phase like 5% phenyl/95% methyl silicone. unodc.org A typical temperature program might start at an initial temperature of 130°C, hold for a minute, and then ramp up to 200°C. unodc.org

Detection: Detection systems include the Flame Ionization Detector (FID), which offers a wide linear range, and the more specific Mass Spectrometer (GC-MS), which provides structural information for unequivocal identification of the analyte and any impurities. unodc.org

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | Primesep D (Mixed-Mode) | Acetonitrile / Water with TFA | UV (240 nm) | sielc.com |

| HPLC | Reversed-Phase C18 | Phosphate aqueous solution / Acetonitrile | UV | google.com |

| GC | 5% Phenyl / 95% Methyl Silicone | Hydrogen (1 mL/min) | FID or MS | unodc.org |

Electrochemical Characterization and Redox Behavior

Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the redox properties of this compound. These techniques provide insights into the oxidation and reduction potentials and the mechanism of electron transfer processes.

Studies on structurally related N-substituted piperidone analogs reveal key aspects of their electrochemical behavior that can be extrapolated to this compound. mdpi.comnih.gov The electrochemical oxidation of these compounds is typically an irreversible process, meaning the oxidized species is not readily reduced back to the original form. mdpi.comnih.gov This irreversibility often suggests that the initial electron transfer is followed by a chemical reaction, such as dimerization. nih.gov

Research has shown that the process is generally diffusion-controlled, indicating that the rate of the reaction is governed by the transport of the analyte to the electrode surface. mdpi.comnih.gov The oxidation of these piperidine-containing structures is proposed to be a two-electron transfer process. mdpi.comnih.gov The oxidation potentials for N-substituted-4-piperidone curcumin (B1669340) analogs were observed in the range of 0.72 to 0.86 V. nih.gov These studies provide a strong basis for predicting the electrochemical profile of this compound, which would be expected to exhibit similar irreversible, diffusion-controlled oxidation behavior.

| Technique | Parameter | Finding | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Process Type | Irreversible Oxidation | mdpi.comnih.gov |

| Cyclic Voltammetry (CV) | Control Mechanism | Diffusion-controlled | mdpi.comnih.gov |

| Differential Pulse Voltammetry (DPV) | Oxidation Potential Range | 0.72 - 0.86 V | nih.gov |

| Voltammetry | Electron Transfer | Two-electron process | mdpi.comnih.gov |

Spectrophotometric and Fluorimetric Methods for Quantitative Analysis

Spectroscopic methods based on the absorption or emission of light are widely used for the quantitative analysis of organic molecules.

Spectrophotometric Methods: UV-Visible spectrophotometry is a straightforward and cost-effective technique for quantification. The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer's Law). For a compound like this compound, which contains a benzonitrile chromophore, direct UV quantification is feasible.

Alternatively, a more sensitive and selective method can be developed through a derivatization reaction that produces a highly colored product. For instance, a method developed for 4-aminoantipyrine (B1666024) involves a coupling reaction with diazotized 4-nitroaniline (B120555) to form an intense yellow dye with a maximum absorbance (λmax) at 380 nm. psu.edu Such a method demonstrates a linear relationship between absorbance and concentration over a defined range and is characterized by a high molar absorptivity (e.g., 1.3 x 10⁴ L mol⁻¹ cm⁻¹), indicating good sensitivity. psu.edu A similar strategy could be applied to this compound by targeting its secondary amine for derivatization.

Fluorimetric Methods: Fluorescence spectroscopy is often more sensitive than absorption spectroscopy. Molecules like this compound, which contain an amino group attached to an aromatic nitrile system, are expected to be fluorescent. Studies on closely related compounds, such as 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), show that fluorescence emission occurs from an intramolecular charge transfer (ICT) state. mpg.de This phenomenon is characteristic of "push-pull" systems where an electron-donating group (the amino-piperidine) is conjugated with an electron-withdrawing group (the nitrile). The fluorescence excitation spectrum of jet-cooled DIABN shows an intense transition at 31751.8 cm⁻¹. mpg.de This suggests that this compound would also exhibit significant fluorescence, allowing for the development of highly sensitive quantitative fluorimetric assays.

| Method | Compound Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Spectrophotometry | Derivatized 4-Aminoantipyrine | Absorption Maximum (λmax) | 380 nm | psu.edu |

| Spectrophotometry | Derivatized 4-Aminoantipyrine | Molar Absorptivity (ε) | 1.3 x 10⁴ L mol⁻¹ cm⁻¹ | psu.edu |

| Fluorimetry | 4-(Diisopropylamino)benzonitrile | Fluorescence Excitation | 31751.8 cm⁻¹ | mpg.de |

| Fluorimetry | 4-(Diisopropylamino)benzonitrile | Emission Mechanism | Intramolecular Charge Transfer (ICT) | mpg.de |

Role in Advanced Materials and Supramolecular Chemistry

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Ligands

While direct studies detailing the integration of 4-(Piperidin-4-ylamino)benzonitrile as a primary ligand in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are not extensively documented, the structural motifs present in the molecule suggest its potential utility in this domain. The piperidine (B6355638) and benzonitrile (B105546) functionalities are well-represented in the building blocks of these porous crystalline materials.

The nitrogen-rich piperidine ring can act as a coordination site for metal ions in MOFs or as a reactive site for the formation of linkages in COFs. For instance, piperazine-functionalized MOFs have demonstrated enhanced methane (B114726) storage capacities. lookchem.com Similarly, the benzonitrile group can be a precursor for the formation of covalent triazine frameworks (CTFs) through ionothermal synthesis, yielding materials with high surface areas and significant gas uptake capabilities. mdpi.com A benzonitrile-functionalized COF has also been synthesized for use in solid-phase microextraction, showcasing high chemical and thermal stability. researchgate.net

The combination of a flexible piperidine unit and a rigid aromatic benzonitrile in this compound could lead to the formation of frameworks with interesting topologies and properties. The secondary amine provides an additional point of functionality that can influence the framework's properties or be used for post-synthetic modification. The synthesis of COFs from building blocks containing amine and aldehyde functionalities is a common strategy, suggesting that derivatives of this compound could be viable monomers. rsc.org

| Framework Type | Related Ligand/Monomer | Key Feature/Application |

| MOF | Piperazine-functionalized ligands | Enhanced methane storage lookchem.com |

| COF | Benzonitrile-containing monomers | High surface area, gas uptake, chemical stability mdpi.comresearchgate.net |

| COF | Amine and aldehyde-containing monomers | Formation of crystalline porous adsorbents rsc.org |

Application in Polymer Chemistry and Functional Materials

The structural components of this compound make it a promising candidate for incorporation into various polymers to create functional materials. The piperidine moiety is known to be a valuable building block in the design of new drugs and can be incorporated into polymer backbones or as pendant groups. rsc.orgnih.gov For example, piperidine-containing polymers have been investigated for their potential as bioactive films for drug delivery applications. nih.gov

The benzonitrile group can also impart specific properties to polymers. Polyimides containing benzonitrile moieties have been synthesized and shown to possess high glass-transition temperatures and good thermal stability, making them suitable for applications in microelectronics. lookchem.com Furthermore, polymers with pendant azobenzonitrile units have been studied for their electrochemical and electro-optical properties. nih.gov

The polymerization of monomers containing piperidine, such as 4-vinylbenzyl piperidine, has been achieved through living anionic polymerization, offering a route to well-defined polymers with predictable molecular weights. rsc.org This suggests that if this compound were to be functionalized with a polymerizable group, it could be incorporated into polymers to tailor their properties for specific applications, such as creating materials with unique dielectric properties or for use as precursors to novel polyelectrolytes. lookchem.comrsc.org Phthalonitrile polymers, which share the nitrile functionality, are known for their high-performance characteristics. researchgate.net

| Polymer Type | Related Monomer/Functional Group | Key Property/Application |

| Bioactive Films | 3-Oxo-3-(piperidin-1-yl) propanenitrile | Antimicrobial activity, controlled drug release nih.gov |

| Polyimides | Benzonitrile-containing diamines | High thermal stability, specific dielectric properties lookchem.com |

| Ionic Polymers | 4-[4-(8-bromooctyloxy)phenylazo]benzonitrile | Electrochemical and electro-optical properties nih.gov |

| Anionic Polymers | 4-Vinylbenzyl piperidine | Precursors for ionomers and polyelectrolytes rsc.org |

Self-Assembly and Supramolecular Interactions

The self-assembly and supramolecular chemistry of this compound are dictated by the interplay of its constituent functional groups. The piperidine ring can adopt a stable chair conformation, and the secondary amine and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors, while the N-H group of the secondary amine can act as a hydrogen bond donor. These interactions are crucial in directing the formation of ordered structures in the solid state.

Crystal structure analysis of a related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, reveals the presence of intermolecular C-H···N hydrogen bonds and C-H···π interactions, which play a significant role in the crystal packing. nih.govnih.gov Such non-covalent interactions are fundamental to the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures.

The study of organic supramolecular structures constructed from piperazine (B1678402) and aromatic acids has shown that proton transfer from the acid to the nitrogen atom of the piperazine ring leads to the formation of charge-assisted hydrogen bonds, which are key to the resulting ionic synthons. rsc.org Although this compound is not a piperazine derivative, the basic nitrogen of the piperidine ring could participate in similar acid-base interactions to form supramolecular assemblies. The presence of both hydrogen bond donors and acceptors, along with an aromatic ring capable of π-π stacking, provides a rich set of tools for the rational design of self-assembling systems based on this molecule.

| Compound/System | Key Supramolecular Interaction | Resulting Structure/Property |

| 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile | C-H···N hydrogen bonds, C-H···π interactions | Defined crystal packing nih.govnih.gov |

| Piperazine with aromatic acids | Charge-assisted N-H···O hydrogen bonds | Ionic synthons, diverse supramolecular architectures rsc.org |

| Alectinib hydrochloride (contains piperidine) | N-H···Cl hydrogen bonds | Infinite H-bonded chains in the solid state researchgate.net |

Conclusion and Future Perspectives in the Academic Research of 4 Piperidin 4 Ylamino Benzonitrile

Summary of Key Chemical Insights and Methodological Advances

The academic study of 4-(Piperidin-4-ylamino)benzonitrile is still in a nascent stage, with limited literature dedicated specifically to this molecule. However, key insights can be drawn from the well-established chemistry of its constituent fragments: the piperidine (B6355638) ring and the aminobenzonitrile moiety.

Methodological Advances: The synthesis of substituted piperidines is a mature field in organic chemistry. nih.gov Methodologies applicable to the preparation of this compound can be inferred from analogous reactions. A primary and logical synthetic route would involve the nucleophilic aromatic substitution (SNAr) of an activated benzonitrile (B105546), such as 4-fluorobenzonitrile (B33359), with 4-aminopiperidine. An alternative well-established method is the Buchwald-Hartwig amination, which couples an aryl halide with an amine using a palladium catalyst. Another potential approach is reductive amination between 4-aminobenzonitrile (B131773) and piperidin-4-one, followed by reduction of the resulting imine. While these methods are standard for creating similar structures, the optimization and specific challenges for producing this compound with high yield and purity remain an area for methodological advancement.

| Property | Inferred Insight | Basis of Inference |

| Molecular Formula | C₁₂H₁₅N₃ | Structural analysis |

| Molecular Weight | 201.27 g/mol | Structural analysis |

| Synthetic Access | Nucleophilic Aromatic Substitution, Reductive Amination, Buchwald-Hartwig Amination | General synthesis of piperidine and benzonitrile derivatives. nih.govnih.gov |

| Key Functional Groups | Secondary Amine, Nitrile, Phenyl Ring, Piperidine Ring | Structural analysis |

| Potential Photophysics | Intramolecular Charge Transfer (ICT) characteristics | Comparison with related aminobenzonitrile compounds. mpg.de |

Identification of Emerging Research Avenues in Synthetic, Spectroscopic, and Computational Chemistry

The limited specific research on this compound means that numerous avenues for fundamental academic exploration are open.

Synthetic Chemistry: An immediate research goal is the development and optimization of a robust and scalable synthesis for this compound. Comparative studies of different synthetic strategies (e.g., SNAr vs. palladium-catalyzed coupling) would provide valuable methodological data. Furthermore, exploring the reactivity of the secondary amine and the piperidine nitrogen could lead to a diverse library of N-functionalized derivatives, expanding the chemical space for further investigation.

Spectroscopic Chemistry: A complete spectroscopic characterization of this compound is essential. This includes:

NMR Spectroscopy: Full assignment of ¹H, ¹³C, and ¹⁵N NMR spectra to confirm the molecular structure and provide insight into the electronic environment of the nuclei.

Vibrational Spectroscopy: IR and Raman analysis to identify characteristic vibrational modes, particularly the C≡N and N-H stretches.

Mass Spectrometry: High-resolution mass spectrometry to confirm the exact mass and fragmentation patterns.

Photophysical Studies: Investigation of its UV-Vis absorption and fluorescence emission spectra in various solvents to quantify any solvatochromic effects and confirm the presence of ICT states. mpg.de

Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), can provide deep insights where experimental data is lacking and can guide future experiments. rsc.org Key areas for computational investigation include:

Molecular Geometry: Optimization of the ground-state geometry to understand conformational preferences of the piperidine ring and the orientation of the benzonitrile group.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge distribution and predict reactivity sites.

Spectroscopic Prediction: Simulation of NMR, IR, and Raman spectra to aid in the interpretation of experimental data.

Excited State Calculations: Time-dependent DFT (TD-DFT) to model electronic transitions and rationalize the photophysical properties.

Challenges and Opportunities for Further Exploration in Non-Biological Applications

While often explored for medicinal purposes, the unique combination of a piperidine scaffold and a functional benzonitrile opens up possibilities in materials science and catalysis, areas that remain largely unexplored for this specific molecule.

Challenges: The primary challenge is the current lack of fundamental data. Without a clear understanding of its synthesis, stability, and physicochemical properties, its application in advanced materials is speculative. Another challenge is overcoming the perception of piperidine-containing molecules as being solely relevant to pharmaceuticals, which may limit their investigation by materials scientists.

Opportunities: The opportunities for non-biological applications are significant and diverse, stemming from the molecule's inherent functionality.

Polymer Science: The secondary amine provides a reactive site for incorporation into polymer backbones, such as polyamides or polyurethanes. The pendant benzonitrile group could then impart specific properties (e.g., high thermal stability, specific dielectric constant) to the resulting polymer.

Coordination Chemistry and Catalysis: The nitrogen atoms in the piperidine and amine linker can act as ligands for metal ions. This suggests its potential use in forming novel coordination polymers or as a ligand in homogeneous catalysis.

Functional Materials: The donor-acceptor nature of the aminobenzonitrile fragment is a well-known motif in materials for non-linear optics (NLO) and organic light-emitting diodes (OLEDs). Research into the photophysical properties of this compound could reveal its suitability as a building block for such advanced functional materials. The nitrile group is a versatile chemical handle that can be transformed into other functional groups, further expanding its utility as a molecular building block. numberanalytics.com

| Research Area | Specific Opportunity | Rationale |

| Polymer Chemistry | Monomer for functional polymers | Reactive amine for polymerization; nitrile group for tuning material properties. |

| Coordination Chemistry | Novel ligand design | Multiple nitrogen donor sites for metal coordination. |

| Materials Science | Building block for NLO/OLED materials | Potential for strong intramolecular charge transfer. mpg.de |

| Supramolecular Chemistry | Component for self-assembled systems | Hydrogen bonding capabilities of the secondary amine. |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-(Piperidin-4-ylamino)benzonitrile in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Avoid inducing vomiting if ingested—seek medical attention immediately .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizers. Use grounded containers to minimize electrostatic discharge .

Q. How can researchers synthesize this compound while minimizing hazardous intermediates?

- Methodological Answer :

- Reaction Design : Optimize solvent selection (e.g., dichloromethane or acetonitrile) to reduce side products. Monitor reaction progress via TLC or HPLC .

- Waste Management : Segregate organic waste containing cyanide groups and collaborate with certified waste disposal agencies to ensure compliance with environmental regulations .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the piperidine and benzonitrile moieties. FT-IR can identify nitrile (C≡N) stretches near 2200 cm .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards .

Advanced Research Questions

Q. How can mechanistic studies of this compound’s biological activity be aligned with existing pharmacological theories?

- Methodological Answer :

- Theoretical Framework : Link studies to receptor-binding models (e.g., kinase or GPCR inhibition) to hypothesize interaction sites. Use molecular docking to predict binding affinities .

- Experimental Validation : Perform in vitro assays (e.g., enzyme inhibition) and correlate results with computational predictions to refine mechanistic hypotheses .

Q. What computational strategies are effective in modeling the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- SAR Workflow :

Generate derivative libraries via substituent variation at the piperidine and benzonitrile positions.

Use DFT calculations to evaluate electronic effects (e.g., HOMO/LUMO energies).

Validate predictions with synthetic analogs and bioactivity assays .

Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer :

- Design Parameters : Test variables like temperature (20–80°C), catalyst loading (5–20 mol%), and reaction time (2–24 hrs) in a 2 factorial setup.

- Data Analysis : Use ANOVA to identify significant factors affecting yield and purity. Prioritize conditions that maximize efficiency while minimizing side reactions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Root-Cause Analysis : Compare experimental variables (e.g., cell lines, assay protocols) across studies. Replicate conflicting experiments under controlled conditions .

- Meta-Analysis : Systematically review literature to identify trends or biases. Use statistical tools (e.g., funnel plots) to assess publication bias .

Q. What theoretical frameworks are applicable to studying the metabolic stability of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.